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Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phosphatidylcholine
containing two 19-carbon fatty acid chains. As a phospholipid, it is a fundamental component of
lipid bilayers and finds applications in research as a standard for lipidomic analysis and in the
formulation of liposomes for drug delivery.[1][2] This technical guide provides a comprehensive
overview of the core physical properties of 19:0 PC, detailed experimental protocols for their
determination, and insights into its potential role in cellular signaling.

Core Physical and Chemical Properties

The physical characteristics of 19:0 PC are crucial for its application in membrane models and
formulation science. These properties are summarized below.
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Property Value Source

1,2-dinonadecanoyl-sn-
Synonyms glycero-3-phosphocholine, [2][3]
PC(19:0/19:0)

Molecular Formula C46H92NO8P [2][3]
Molecular Weight 818.2 g/mol [2][3]
Appearance Powder [1]
Purity >99% [3]

Melting Point (Transition
62°C [4]
Temperature)

N Soluble in Chloroform; Soluble
Solubility ) [2]
in Ethanol (25 mg/ml)

Experimental Protocols

Accurate determination of the physical properties of 19:0 PC relies on precise experimental
methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Phase Transition Temperature by
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the
difference in the amount of heat required to increase the temperature of a sample and a
reference.[5] It is a primary method for determining the phase transition temperature (Tm) of
phospholipids.[6][7]

Methodology:
e Sample Preparation:

o A known amount of 19:0 PC is accurately weighed into a DSC pan.
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o The lipid is hydrated with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to
form a lipid dispersion. For multilamellar vesicles (MLVs), this is typically achieved by
vortexing the sample above its transition temperature. For large unilamellar vesicles
(LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a
defined pore size (e.g., 100 nm) at a temperature above the Tm.[6]

e DSC Analysis:

o The sample pan and a reference pan (containing only the buffer) are placed in the DSC
instrument.

o The samples are typically subjected to several heating and cooling cycles to ensure
thermal equilibrium.

o The temperature is scanned over a range that encompasses the expected phase
transition (e.g., 20°C to 80°C for 19:0 PC) at a controlled rate (e.g., 1°C/min).

o Data Analysis:
o The DSC thermogram plots the heat flow as a function of temperature.
o The phase transition is observed as an endothermic peak.

o The peak temperature of this endotherm is taken as the main phase transition temperature
(Tm).[5] The enthalpy of the transition (AH) can be calculated from the area under the
peak.

Lipid Extraction and Analysis by Liquid
Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of lipids in complex
biological samples.[8][9][10][11] 19:0 PC is often used as an internal standard in these
analyses due to its non-natural occurrence.

Methodology:

e Lipid Extraction:
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o Biological samples (e.g., plasma, cells, tissue homogenates) are subjected to a lipid
extraction procedure, commonly using a modified Bligh-Dyer or Folch method with a
mixture of chloroform, methanol, and water. A one-phase extraction method using a
mixture of methanol/chloroform/methyl-tert-butyl ether has also been shown to provide
good recovery for a broad range of lipid classes.[11]

o The organic phase, containing the lipids, is separated, dried under a stream of nitrogen,
and reconstituted in a suitable solvent for LC-MS analysis.

e LC Separation:

o The lipid extract is injected onto a liquid chromatography system.

o Reversed-phase chromatography (e.g., using a C18 column) is commonly employed to
separate lipid species based on their hydrophobicity (acyl chain length and degree of
saturation).

o A gradient elution with solvents such as water, acetonitrile, and isopropanol, often
containing additives like ammonium formate or acetate to improve ionization, is used.

o MS/MS Detection:

o The eluent from the LC is introduced into a mass spectrometer, typically equipped with an
electrospray ionization (ESI) source.

o Phosphatidylcholines are readily ionized in positive ion mode, often forming [M+H]+ or
[M+Na]+ adducts.

o In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of
19:0 PC) is selected and fragmented. The resulting product ions are characteristic of the
lipid's structure. For phosphatidylcholines, a characteristic fragment ion corresponding to
the phosphocholine headgroup (m/z 184.07) is a key identifier.

o Data Analysis:

o Lipid species are identified based on their accurate mass, retention time, and
characteristic MS/MS fragmentation patterns.
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o Quantification is typically achieved by comparing the peak area of the endogenous lipid to
that of a known amount of an internal standard, such as 19:0 PC.

Signaling Pathways and Biological Relevance

While 19:0 PC is not a common naturally occurring phospholipid, understanding the general
signaling pathways of phosphatidylcholines provides a framework for its potential biological
activities if introduced into a system. Phosphatidylcholine itself is not just a structural
component of membranes but also a source of second messengers.[12][13][14][15][16]

The hydrolysis of phosphatidylcholine by various phospholipases generates bioactive lipid
mediators.

e Phospholipase C (PLC): Cleavage of PC by a PC-specific PLC generates diacylglycerol
(DAG) and phosphocholine. DAG is a well-known second messenger that activates protein
kinase C (PKC).[17]

e Phospholipase D (PLD): PLD hydrolyzes PC to produce phosphatidic acid (PA) and choline.
PA can act as a signaling molecule itself or be converted to DAG.[17]

e Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid at the sn-2 position of PC
to produce a free fatty acid (such as arachidonic acid, a precursor to eicosanoids) and a
lysophosphatidylcholine (LPC).[18] LPCs are signaling molecules that can activate G-protein
coupled receptors.[18]
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Caption: General Phosphatidylcholine Signaling Pathways.

Experimental Workflow

The analysis of 19:0 PC, particularly in a complex biological matrix, follows a standardized
lipidomics workflow. This workflow ensures reproducible and accurate identification and

quantification.
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Caption: A Typical Lipidomics Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 19:0 Phosphatidylcholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262976#physical-properties-of-19-0-
phosphatidylcholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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